REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH2:11]([NH2:14])[CH2:12][CH3:13]>CCO>[N+:8]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[NH:14][CH2:11][CH2:12][CH3:13])([O-:10])=[O:9]
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Name
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|
Quantity
|
18 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=NC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
46.9 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
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Name
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|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring for 2 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the reaction is concentrated in vacuo
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Type
|
CUSTOM
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Details
|
The residue is purified by flash chromatography (eluent 50% Hex/EtOAc)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C=1C=NC=CC1NCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |